5-Chloroisoquinoline2-oxide
Description
5-Chloroisoquinoline2-oxide is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with a chlorine atom at position 5 and an oxygen atom (oxide group) at position 2. Isoquinoline derivatives are known for their roles in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents .
Properties
Molecular Formula |
C9H6ClNO |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
5-chloro-2-oxidoisoquinolin-2-ium |
InChI |
InChI=1S/C9H6ClNO/c10-9-3-1-2-7-6-11(12)5-4-8(7)9/h1-6H |
InChI Key |
VFCHIGGKTHAWDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C[N+](=C2)[O-])C(=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloroisoquinoline2-oxide can be synthesized through several methods. One efficient method involves the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. This protocol is performed under mild conditions without the use of organic solvents, additives, or ligands . Another method involves the oxidation of 5-chloroisoquinoline using oxidizing agents such as hydrogen peroxide or peracids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloroisoquinoline2-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under specific conditions.
Reduction: The N-oxide group can be reduced to the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Further oxidized isoquinoline derivatives.
Reduction: 5-Chloroisoquinoline.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloroisoquinoline2-oxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloroisoquinoline2-oxide involves its interaction with specific molecular targets and pathways. The N-oxide group can act as a directing group in various chemical reactions, influencing the regioselectivity and outcome of the reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Substituent Variations
1-Chloro-5-fluoroisoquinoline2-oxide (CAS: 1429787-95-0)
- Molecular Formula: C₉H₅ClFNO
- Molecular Weight : 197.596 g/mol
- Key Differences: Substituents: Chlorine at position 1, fluorine at position 5, and oxide at position 2.
- Applications : Likely explored for targeted drug design due to halogen substitution patterns.
5-Chloroisoquinoline (CAS: Not provided)
- Used as a precursor in synthesizing more complex derivatives, such as 5-Chloroisoquinoline2-oxide .
Functional Analogs: Heterocyclic Compounds with Similar Uses
5-Chloro-2-methyl-4-isothiazolin-3-one (CAS: 26172-55-4)
- Molecular Formula: C₄H₄ClNOS
- Molecular Weight : 149.6 g/mol
- Key Differences: Heterocycle: Isothiazolinone (5-membered ring with sulfur and nitrogen) vs. isoquinoline (fused benzene-pyridine system). Substituents: Chlorine at position 5, methyl at position 2, and oxygen at position 3.
- Applications : Widely used as a biocide in industrial and consumer products due to its antimicrobial properties .
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Heterocycle | Primary Applications |
|---|---|---|---|---|---|
| This compound | C₉H₆ClNO | ~179.6 (estimated) | Cl at 5, O at 2 | Isoquinoline | Pharmaceutical intermediates |
| 1-Chloro-5-fluoroisoquinoline2-oxide | C₉H₅ClFNO | 197.596 | Cl at 1, F at 5, O at 2 | Isoquinoline | Drug design research |
| 5-Chloroisoquinoline | C₉H₆ClN | ~163.6 (estimated) | Cl at 5 | Isoquinoline | Chemical synthesis |
| 5-Chloro-2-methyl-4-isothiazolin-3-one | C₄H₄ClNOS | 149.6 | Cl at 5, methyl at 2, O at 3 | Isothiazolinone | Biocides, preservatives |
Research Findings and Functional Insights
- Fluorine substitution in 1-chloro-5-fluoroisoquinoline2-oxide may increase metabolic stability and target specificity in drug candidates .
- Functional Comparison: While 5-Chloro-2-methyl-4-isothiazolin-3-one belongs to a different chemical class, its functional role as a biocide highlights the importance of halogenation in antimicrobial activity. This suggests that this compound could also be explored for similar applications, though structural differences may limit direct comparability .
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